molecular formula C18H15N5O2S B12493969 N-[4-(4-methyl-1,3-thiazol-2-yl)benzyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

N-[4-(4-methyl-1,3-thiazol-2-yl)benzyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B12493969
M. Wt: 365.4 g/mol
InChI Key: MENVSWPHNGBHHE-UHFFFAOYSA-N
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Description

N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a triazolopyridine core, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C18H15N5O2S/c1-11-10-26-17(20-11)13-4-2-12(3-5-13)8-19-16(24)14-6-7-15-21-22-18(25)23(15)9-14/h2-7,9-10H,8H2,1H3,(H,19,24)(H,22,25)

InChI Key

MENVSWPHNGBHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)CNC(=O)C3=CN4C(=NNC4=O)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and triazolopyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions might be performed at elevated temperatures with a catalyst, while reduction reactions could be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridine derivatives and thiazole-containing molecules. Examples include:

    N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide analogs: These compounds have similar structures but with slight modifications that can alter their properties and applications.

    Thiazole derivatives: Compounds containing the thiazole ring, which may have similar chemical reactivity and biological activity.

Uniqueness

What sets N-{[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl}-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide apart is its unique combination of structural features, which can result in distinct chemical and biological properties

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